2-[[4-(Dimethylsulfamoyl)benzoyl]amino]-4,5-dimethylthiophene-3-carboxamide
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Overview
Description
Scientific Research Applications
Biologically Active Derivatives
Researchers have identified thiophene-3-carboxamide derivatives displaying significant antibacterial and antifungal activities. These compounds, including variations like 2-([[(1Z)-[4-(dimethylamino)phenyl]methylene]amino)-4,5-dimethyl-N-(2-methylphenyl)thiophene-3-carboxamide, exhibit no significant intermolecular interactions but form intramolecular N-H.N hydrogen bonds, creating a pseudo-six-membered ring that locks the molecular conformation and removes conformational flexibility, suggesting their stability and potential as bioactive molecules (Vasu et al., 2003).
Synthesis and Antimicrobial Activity
A study on the synthesis of novel sulfonamide derivatives carrying the dimethylsulfamoyl benzoyl moiety revealed compounds with potent antibacterial and antifungal properties. These derivatives showed higher activity compared to reference drugs against a range of Gram-positive and Gram-negative bacteria, as well as fungi, with minimal inhibitory concentration (MIC) values ranging from 3.9 to 31.3 μg/mL. Molecular modeling within the active site of dihydropteroate synthase indicated these compounds' similar orientation and binding interactions to the co-crystallized ligand, underscoring their potential therapeutic applications (Ghorab et al., 2017).
Catalytic Applications
Amide functionalized covalent organic frameworks (COFs) incorporating benzene-1,3,5-tricarboxamides have shown efficient catalysis for Knoevenagel condensation, indicating their utility in chemical synthesis processes. These frameworks demonstrate apparent crystallinity and are highlighted for their potential in heterogeneous catalysis, leveraging the strong intermolecular hydrogen bonding capabilities of benzene-1,3,5-tricarboxamides for structural stability and functional performance (Li et al., 2019).
Enhancement of Agonist Activity at Receptors
2-Amino-3-aroylthiophenes, chemically related to the compound , have been identified as allosteric enhancers of agonist activity at the A(1) adenosine receptor. Such compounds enhance the stability of the agonist-receptor-G protein ternary complex, indicating their potential in modulating receptor activities through structural modifications. This activity depends crucially on the presence of substituents at specific positions on the thiophene ring, suggesting a delicate balance between molecular structure and biological function (Tranberg et al., 2002).
Future Directions
The future directions for research on this compound could include further investigation into its synthesis, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential applications in various fields such as medicinal chemistry, material science, and organic semiconductors could be explored .
properties
IUPAC Name |
2-[[4-(dimethylsulfamoyl)benzoyl]amino]-4,5-dimethylthiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S2/c1-9-10(2)24-16(13(9)14(17)20)18-15(21)11-5-7-12(8-6-11)25(22,23)19(3)4/h5-8H,1-4H3,(H2,17,20)(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIVGMIOYOPYBGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(N,N-dimethylsulfamoyl)benzamido)-4,5-dimethylthiophene-3-carboxamide |
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